What is 3-Methyl-4-nitropyridine N-oxide used for
What is 3-Methyl-4-nitropyridine N-oxide used for
An In-depth Technical Guide to 3-Methyl-4-nitropyridine N-oxide: Synthesis, Reactivity, and Core Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Methyl-4-nitropyridine N-oxide (CAS No. 1074-98-2), a versatile heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development and materials science, this document delves into the compound's fundamental chemical properties, its pivotal role as a synthetic intermediate, and its applications in burgeoning scientific fields. We will explore the causality behind its reactivity, detail validated synthesis protocols, and highlight its utility from pharmaceutical development to advanced optical materials.
Introduction: The Strategic Importance of a Functionalized Pyridine N-oxide
Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant attention in organic synthesis and biomedical research.[1] The N-oxide functionality not only alters the electronic properties of the pyridine ring but also serves as a valuable synthetic handle, enabling a wide array of chemical transformations.[1][2][3][4]
3-Methyl-4-nitropyridine N-oxide, also known as 4-Nitro-3-picoline N-Oxide, emerges as a particularly strategic molecule within this class.[5] Its structure is distinguished by three key functional groups appended to the pyridine N-oxide core:
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An N-oxide group , which enhances the reactivity of the pyridine ring and can influence biological interactions.[6][7]
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A nitro group (NO₂) at the 4-position , a powerful electron-withdrawing group that acts as an excellent leaving group in nucleophilic substitution reactions.[8]
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A methyl group (CH₃) at the 3-position , which subtly modulates the electronic and steric properties of the molecule.[8]
This unique combination of functionalities makes 3-Methyl-4-nitropyridine N-oxide a highly valuable intermediate for constructing complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[6][9]
Key Compound Data
| Property | Value | References |
| CAS Number | 1074-98-2 | [10][11] |
| Molecular Formula | C₆H₆N₂O₃ | [9][12] |
| Molecular Weight | 154.12 g/mol | [11][12] |
| Appearance | Yellow crystalline needles or powder | [13][14] |
| Melting Point | 136-138 °C | [13] |
| IUPAC Name | 3-methyl-4-nitro-1-oxidopyridin-1-ium | [12] |
Synthesis and Mechanistic Insight
The preparation of 3-Methyl-4-nitropyridine N-oxide is a well-established process rooted in the fundamental chemistry of aromatic heterocycles. The most common and reliable route involves the nitration of 3-methylpyridine-1-oxide (3-picoline-1-oxide).[13][15] Understanding this synthesis is crucial for ensuring high purity and yield for subsequent applications.
Synthesis Workflow Diagram
Caption: Generalized workflow for the key SNAr reaction of the title compound.
Note: The DOT script above is a template. Actual chemical structure images would need to be generated and linked for a visual representation.
The steric and electronic effects of the 3-methyl group are noteworthy. Compared to a larger alkyl group like ethyl, the methyl group presents less steric hindrance to the approaching nucleophile. [8]Furthermore, its weaker inductive electron-donating effect maintains a higher degree of electrophilicity at the C4 carbon, making 3-methyl-4-nitropyridine 1-oxide theoretically more reactive in SNAr reactions than its 3-ethyl counterpart. [8]
Key Application Areas
The versatile reactivity profile of 3-Methyl-4-nitropyridine N-oxide has established its use in several high-value scientific and industrial sectors.
A. Pharmaceutical and Medicinal Chemistry
The compound is a cornerstone intermediate in the synthesis of active pharmaceutical ingredients (APIs). [6][9]Its ability to introduce diverse functionalities onto a heterocyclic scaffold is a key asset in drug discovery.
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API Synthesis: It is explicitly cited as a key intermediate in the synthesis of Lansoprazole, a proton-pump inhibitor used to treat stomach acid-related conditions. [10]The core structure is also relevant to the synthesis of other "prazole" drugs like omeprazole and esomeprazole. [16]* Scaffold for Drug Discovery: The pyridine N-oxide moiety itself is of great interest in medicinal chemistry. [2][3]It can increase solubility, modulate membrane permeability, and participate in critical biological interactions. [2]3-Methyl-4-nitropyridine N-oxide provides a reliable starting point for building libraries of novel compounds for screening.
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Inherent Biological Activity: Beyond its role as an intermediate, the compound itself is being investigated for potential antibacterial and antifungal properties. [6][9]Furthermore, the related compound 4-nitropyridine N-oxide is a known quorum sensing inhibitor in bacteria like Pseudomonas aeruginosa, a mechanism that is critical for pathogenicity and biofilm formation. [2][3][17]This suggests that derivatives of 3-Methyl-4-nitropyridine N-oxide could be explored as novel anti-infective agents that disrupt bacterial communication rather than killing the cells directly, a strategy that may reduce the pressure for antibiotic resistance.
B. Agrochemical Synthesis
In the agrochemical sector, the compound serves as a valuable building block for creating new crop protection agents. [6][9]The pyridine scaffold is present in many successful pesticides and herbicides. By using 3-Methyl-4-nitropyridine N-oxide, chemists can efficiently synthesize novel molecules with tailored properties, aiming for greater efficacy and more targeted action against specific pests or weeds while minimizing environmental impact. [6]
C. Materials Science: Nonlinear Optics
A distinct and highly specialized application is in the field of nonlinear optics (NLO). 3-Methyl-4-nitropyridine N-oxide (often abbreviated as POM in this context) is an efficient organic NLO material. [13]
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High Nonlinear Coefficient: It possesses a high nonlinear coefficient (deff=10 pm/V), making it suitable for applications that involve changing the frequency of laser light. [13]* Applications in Optics: It is a commercial NLO material used for pico- and femtosecond optics, particularly in the near-infrared (IR) spectral range of 1–2 μm. [13]* Unique Physical Properties: POM crystallizes in the orthorhombic P2₁2₁2₁ space group and exhibits unusual material properties, including a negative-linear-compressibility (NLC) region and exceptionally large positive thermal expansion. [13]These characteristics are of significant interest to materials scientists studying the relationship between molecular structure and bulk material properties.
D. Diagnostic and Laboratory Applications
The compound is also used in the manufacturing of diagnostic assays and in hematology and histology applications, though specific details on these roles are less documented in public literature. [13]It likely serves as a reagent or intermediate in the synthesis of specific dyes, stains, or probes used in these fields.
Safety and Handling
As with any laboratory chemical, proper handling of 3-Methyl-4-nitropyridine N-oxide is essential. It is considered hazardous and users should consult the Safety Data Sheet (SDS) before use. [5][18]
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Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation. [5]* Personal Protective Equipment (PPE): Appropriate PPE, including gloves, eye protection (eyeshields), and a dust mask (type N95 or equivalent), should be worn at all times. * Storage: Store at room temperature in a dry, well-ventilated area.
Conclusion
3-Methyl-4-nitropyridine N-oxide is far more than a simple chemical intermediate. Its strategic design, featuring a reactive N-oxide, an activating nitro group, and a modulating methyl substituent, makes it a powerful tool for chemical innovation. Its central role in nucleophilic aromatic substitution reactions provides a reliable and versatile pathway for the synthesis of complex molecules, with proven applications in the production of pharmaceuticals like Lansoprazole. Moreover, its inherent biological activities and unique physical properties have opened doors to its use in cutting-edge fields such as anti-infective research and nonlinear optics. For the research scientist and drug development professional, a thorough understanding of the synthesis, reactivity, and application portfolio of this compound is essential for leveraging its full potential in creating the next generation of medicines, materials, and agricultural solutions.
References
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- Vishnevskiy, Y. V., Tikhonov, D. S., et al. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. PubMed Central.
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